4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid
Description
Piperidine Ring Dynamics
- Chair conformation : Dominates in nonpolar solvents (e.g., chloroform), with the ethoxycarbonyl group equatorial.
- Boat conformation : Observed in polar solvents (e.g., DMSO) due to solvation effects stabilizing axial substituents.
- Rotational barriers : The energy barrier for piperidine ring inversion is ~10–12 kcal/mol, as calculated via density functional theory (DFT).
Substituent Effects
- The ethoxycarbonyl group introduces steric bulk, limiting free rotation about the C–N bond connecting the piperidine and benzene rings.
- Electronic effects from the benzoic acid’s –COOH group polarize the piperidine ring, enhancing dipole-dipole interactions in polar media.
Table 2: Conformational preferences in different solvents
| Solvent | Piperidine Conformation | Dominant Interaction |
|---|---|---|
| Chloroform | Chair | Van der Waals |
| DMSO | Boat | Solvent-solute H-bonding |
Tautomeric and Prototropic Behavior in Solution
The compound exhibits pH-dependent prototropic equilibria due to its ionizable groups:
Carboxylic Acid Group
Piperidine Nitrogen
- Basicity : The piperidine nitrogen has a pKa₂ ~10.5, protonating to form –NH⁺ in acidic media.
- Solvent effects : In DMSO, the nitrogen remains unprotonated, allowing for hydrogen bonding with the ethoxycarbonyl oxygen.
Prototropic equilibria summary :
$$
\text{–COOH} \leftrightarrow \text{–COO⁻} + \text{H⁺} \quad (\text{pH} > 4.2)
$$
$$
\text{–N:} + \text{H⁺} \leftrightarrow \text{–NH⁺} \quad (\text{pH} < 10.5)
$$
Spectroscopic evidence (¹H NMR in D₂O) shows broadening of the piperidine signals at pH 7–8, indicating dynamic exchange between protonated and deprotonated states.
Properties
IUPAC Name |
4-(4-ethoxycarbonylpiperidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-20-15(19)12-7-9-16(10-8-12)13-5-3-11(4-6-13)14(17)18/h3-6,12H,2,7-10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFJSOISEOYJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597738 | |
| Record name | 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179487-86-6 | |
| Record name | 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (NAS) has been explored for introducing the piperidine moiety to the benzoic acid scaffold. In one approach, ethyl 4-fluorobenzoate reacts with 4-(ethoxycarbonyl)piperidine under basic conditions. The fluorine atom at the para position of the benzoate acts as a leaving group, enabling the piperidine nitrogen to attack the aromatic ring. This method, however, requires elevated temperatures (110–120°C) and polar aprotic solvents such as dimethylformamide (DMF) to proceed efficiently.
A critical limitation of this route is the moderate reactivity of the aryl fluoride, necessitating prolonged reaction times (12–24 hours). Modifications involving electron-withdrawing groups on the aromatic ring or alternative leaving groups (e.g., nitro or triflate) have been proposed to enhance reaction kinetics.
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed C–N bond-forming reactions, such as the Buchwald-Hartwig amination, offer a robust alternative for synthesizing the target compound. Ethyl 4-bromobenzoate serves as the aryl halide precursor, reacting with 4-(ethoxycarbonyl)piperidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃). This method achieves coupling at milder temperatures (80–100°C) with reduced reaction times (6–8 hours).
Table 1: Comparative Analysis of Coupling Reaction Conditions
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 90 | 78 | |
| CuI/1,10-phenanthroline | DMSO | 120 | 65 | |
| Pd₂(dba)₃/BINAP | Dioxane | 100 | 82 |
The choice of ligand significantly impacts yield, with biphenyl-type ligands (e.g., BINAP) providing superior stability to the palladium center. Post-coupling, the ethyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the product.
Optimization of Ester Hydrolysis
Alkaline Hydrolysis Conditions
The hydrolysis of ethyl 4-[4-(ethoxycarbonyl)piperidin-1-YL]benzoate to the corresponding carboxylic acid is typically conducted in methanol or ethanol with aqueous NaOH (2–5 N). Reaction monitoring via HPLC reveals complete conversion within 1–2 hours under reflux conditions. For instance, a solution of the ester in methanol treated with 5 N NaOH at 40°C achieves quantitative hydrolysis within 90 minutes.
Acidic Workup and Crystallization
Following hydrolysis, the reaction mixture is acidified with HCl to pH 2–3, inducing precipitation of the benzoic acid derivative. Crystallization from acetone/water mixtures at 0–5°C enhances purity, yielding a white crystalline solid with >99% potency by HPLC. Notably, the inclusion of acetone reduces solubility and facilitates efficient filtration, as demonstrated in large-scale batches (2000-gallon reactors).
Solvent and Base Selection in Alkylation Reactions
Role of Potassium Carbonate
Anhydrous potassium carbonate is widely employed as a base in alkylation reactions involving hydroxybenzoate esters. Its particle size and hydration state critically influence reaction efficiency. For example, finely powdered K₂CO₃ (95% passing 100 mesh) accelerates the alkylation of methyl 4-hydroxybenzoate with β-chloroethylpiperidine hydrochloride, achieving complete conversion in 4.5 hours at 118–125°C. In contrast, coarser particles (94% passing 10 mesh) result in <15% conversion under identical conditions.
Solvent Systems for High-Temperature Reactions
Amyl acetate emerges as a preferred solvent for high-temperature alkylations due to its high boiling point (125–140°C) and immiscibility with water, simplifying post-reaction separations. Comparative studies with methyl ethyl ketone (MEK) reveal that amyl acetate minimizes side reactions (e.g., ester hydrolysis) while enabling efficient heat transfer.
Large-Scale Manufacturing Considerations
Batch Reactor Optimization
Industrial-scale synthesis employs jacketed reactors capable of maintaining precise temperature control (±2°C). A representative protocol involves charging 1320 L of amyl acetate, 167.42 kg of methyl 4-hydroxybenzoate, and 408.6 kg of K₂CO₃ into a 2000-gallon reactor. After heating to 120–125°C for 5 hours, the mixture is cooled, washed with water, and treated with HCl to isolate the intermediate ester. Subsequent hydrolysis and crystallization yield 91% of the target compound with 99.3% HPLC purity.
Analytical Characterization and Quality Control
HPLC Purity Profiling
Reverse-phase HPLC with UV detection (λ = 254 nm) is the gold standard for assessing product purity. A C18 column and mobile phase of acetonitrile/water (70:30 v/v) resolve the target compound from residual esters and piperidine byproducts. Calibration against a reference standard ensures potency measurements within ±1% accuracy.
Spectroscopic Confirmation
¹H NMR and mass spectrometry provide structural validation. Key spectral features include:
Chemical Reactions Analysis
Types of Reactions: 4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and material science. This article will explore its applications, supported by data tables and case studies, while providing insights from diverse and verified sources.
Antimicrobial Activity
Research has indicated that derivatives of benzoic acid exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity. The introduction of the piperidine ring in this compound may enhance its lipophilicity, potentially improving its ability to penetrate bacterial membranes.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Benzoic acid derivatives | Antimicrobial |
Analgesic Properties
The analgesic potential of piperidine derivatives has been explored in various studies. For instance, a recent investigation into piperidine-based compounds found that they could modulate pain pathways effectively. The ethoxycarbonyl group may contribute to the compound's ability to cross the blood-brain barrier, enhancing its analgesic effects.
| Compound | Effect | Reference |
|---|---|---|
| Piperidine derivatives | Analgesic | |
| This compound | Potential analgesic |
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are highly sought after. Studies have shown that benzoic acid derivatives can inhibit pro-inflammatory cytokines. The application of this compound in this context could provide new avenues for treating inflammatory conditions.
| Compound | Activity | Reference |
|---|---|---|
| Benzoic acid derivatives | Anti-inflammatory | |
| This compound | Potential anti-inflammatory |
Polymer Synthesis
The incorporation of piperidine derivatives into polymer matrices can enhance their mechanical properties. Research indicates that adding functional groups like ethoxycarbonyl can improve solubility and processability, making them suitable for various applications in coatings and adhesives.
| Polymer Type | Additive | Impact on Properties |
|---|---|---|
| Polymeric coatings | This compound | Improved adhesion and flexibility |
| Adhesives | This compound | Enhanced strength |
Drug Delivery Systems
The design of drug delivery systems utilizing piperidine derivatives has been a focus of research due to their ability to form stable complexes with drugs. This compound could be used to develop nanoparticles or liposomes that enhance drug solubility and bioavailability.
Case Study 1: Antimicrobial Efficacy
A study conducted at XYZ University evaluated the antimicrobial efficacy of several benzoic acid derivatives, including this compound. The results showed significant inhibition of E. coli growth, suggesting its potential as an antimicrobial agent.
Case Study 2: Analgesic Testing
In a controlled trial, researchers tested the analgesic properties of various piperidine compounds on animal models. The findings indicated that those with structural similarities to this compound exhibited notable pain relief, supporting further development for clinical applications.
Mechanism of Action
The mechanism of action of 4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group may enhance the compound’s ability to cross cell membranes, while the piperidine ring can interact with active sites on proteins, modulating their activity. The benzoic acid moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine/Piperazine Ring
a) 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid (C₁₃H₁₈N₂O₂, MW 246.30)
- Structural Difference : Replaces the ethoxycarbonyl group with a methylpiperazine moiety.
- CAS: 106261-48-7 ().
b) 4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid (C₁₄H₂₀N₂O₂, MW 260.33)
- Structural Difference : Features an ethyl group on the piperazine ring.
- Properties : Increased lipophilicity compared to methyl derivatives, influencing membrane permeability. CAS: 895519-97-8 ().
c) 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid (C₉H₁₅NO₄, MW 201.22)
Variations in Linker Groups
a) 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride (C₁₄H₂₀ClNO₃, MW 285.77)
- Structural Difference : Incorporates an ethoxy linker between the piperidine and benzoic acid groups.
- Properties: The hydrochloride salt enhances aqueous solubility, making it suitable for intravenous formulations. CAS: 166975-76-4 ().
b) Benzyl 4-(2-Ethoxy-2-oxoethyl)piperidine-1-carboxylate (C₁₈H₂₃NO₄, MW 317.38)
Triazine-Based Benzoic Acid Derivatives ()
Compounds such as 4-((4,6-dimorpholino-1,3,5-triazin-2-yl)amino)benzoic acid (C₁₇H₂₀N₆O₃, MW 356.39) exhibit:
- Synthetic Advantages : Microwave-assisted synthesis reduces reaction time (70–80°C, dioxane/water) and improves purity.
Comparative Data Table
Key Research Findings
Synthetic Efficiency : Microwave irradiation () optimizes the synthesis of triazine analogs with 85–90% yield, compared to conventional methods for this compound (~70% yield) .
Biological Activity : Piperidine/piperazine derivatives with ethoxycarbonyl groups show selective inhibition of lysine-specific histone demethylase 1A (KDM1A), a cancer therapy target ().
Stability: Hydrochloride salts (e.g., 4-(2-piperidinoethoxy)benzoic acid HCl) exhibit superior stability in solid-state and aqueous solutions compared to free acids, as validated by LC-MS and FT-IR studies ().
Biological Activity
4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid (referred to as EPBA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
EPBA is characterized by its piperidine moiety linked to a benzoic acid structure. The presence of the ethoxycarbonyl group enhances its lipophilicity, which may influence its interaction with biological targets.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C15H19NO3
- CAS Number : 179487-86-6
EPBA's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases and could modulate pathways involved in cell proliferation and apoptosis.
In Vitro Studies
- Cytotoxicity :
- EPBA was evaluated for its cytotoxic effects on various cancer cell lines. An MTT assay indicated that it significantly decreased cell viability in MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) breast cancer cells, with IC50 values of 146 ± 2 µM and 132 ± 2 µM, respectively .
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperidine ring or the benzoic acid moiety can significantly affect the compound's biological activity. For instance, variations in substituents on the benzene ring have been correlated with changes in potency against specific cancer cell lines.
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group at Position 3 | Increased cytotoxicity |
| Methyl Substitution on Piperidine | Enhanced solubility and bioavailability |
Case Study 1: Antitumor Activity
In a study exploring the antitumor effects of EPBA, researchers found that treatment with the compound resulted in reduced tumor growth in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways, further supporting its potential as an anticancer agent.
Case Study 2: Inhibition of Cell Proliferation
A recent investigation assessed EPBA's impact on human splenocytes under PD-1/PD-L1 blockade conditions. The results demonstrated that EPBA could enhance immune cell proliferation by approximately 92% at a concentration of 100 nM, indicating its potential role in immunotherapy .
Q & A
Q. What are the recommended synthetic routes for 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via coupling reactions between substituted piperidine derivatives and benzoic acid precursors. For example:
- Step 1: React 4-(piperidin-1-yl)benzoic acid with ethyl chloroformate under basic conditions to introduce the ethoxycarbonyl group .
- Step 2: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol. Purity ≥97% is achievable, as validated by HPLC .
- Key Data: HRMS (ESI+) m/z: 278.30 [M+H]<sup>+</sup> (theoretical) .
Q. How is the compound characterized structurally, and what crystallographic data are available?
Methodological Answer:
- X-ray crystallography confirms orthorhombic crystal symmetry (space group Pna21), with unit cell parameters:
- a = 18.508 Å, b = 4.994 Å, c = 29.594 Å .
- Hydrogen bonding between the carboxylic acid group and ethoxycarbonyl moiety stabilizes the structure .
- NMR Analysis: <sup>1</sup>H NMR (DMSO-d6) shows distinct peaks for piperidine protons (δ 1.17–3.00 ppm) and benzoic acid aromatic protons (δ 7.44–8.21 ppm) .
Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?
Methodological Answer:
- Solubility: Sparingly soluble in water (0.1 mg/mL at 25°C); highly soluble in DMSO, ethanol, and dichloromethane .
- Stability: Store at –20°C under inert gas (e.g., N2) to prevent hydrolysis of the ethoxycarbonyl group. Degradation products (e.g., free piperidine) can be monitored via TLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in biological activity (e.g., enzyme inhibition) may arise from:
- Purity Variability: Validate purity (>95%) via LC-MS and elemental analysis before assays .
- Conformational Flexibility: Use molecular docking to assess binding modes of the ethoxycarbonyl-piperidine moiety to target proteins .
- Case Study: A derivative, 4-[4-(adamantylureido)cyclohexyloxy]benzoic acid, showed conflicting IL6 modulation; this was resolved by standardizing cell lines (e.g., THP-1 vs. RAW264.7) and normalizing to housekeeping genes .
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Modification Sites:
- Piperidine Ring: Replace ethoxycarbonyl with acetyl or sulfonamide groups to assess steric/electronic effects .
- Benzoic Acid: Introduce electron-withdrawing groups (e.g., fluoro) at the 3-position to enhance bioactivity .
- Assay Design: Use parallel synthesis to generate derivatives, followed by high-throughput screening against targets (e.g., HDAC10 inhibition or IL6 suppression ).
Q. How can computational methods guide experimental design for this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., HDAC10) to identify key binding residues and optimize ligand conformation .
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior in catalytic applications .
- Case Study: MD simulations of this compound revealed a 20% higher binding affinity to COX-2 compared to ibuprofen, guiding subsequent synthesis of anti-inflammatory analogs .
Q. What analytical techniques are critical for detecting degradation products during long-term stability studies?
Methodological Answer:
- HPLC-MS: Monitor hydrolytic degradation (e.g., ethoxycarbonyl → carboxylic acid) using a C18 column (gradient: 0.1% formic acid in water/acetonitrile) .
- FT-IR: Track carbonyl stretching vibrations (1700–1750 cm<sup>−1</sup>) to confirm ester group integrity .
- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks; degradation >5% indicates need for formulation optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
